molecular formula C13H26N2 B095866 1,3-Bis(4-piperidyl)propane CAS No. 16898-52-5

1,3-Bis(4-piperidyl)propane

Cat. No. B095866
CAS RN: 16898-52-5
M. Wt: 210.36 g/mol
InChI Key: OXEZLYIDQPBCBB-UHFFFAOYSA-N
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Description

1,3-Bis(4-piperidyl)propane, also known as 4,4’-Trimethylenedipiperidine, is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 . It is a white to light yellow powder or crystal that is soluble in water .


Synthesis Analysis

The synthesis of 1,3-Bis(4-piperidyl)propane has been reported in various studies. For instance, it has been used in the synthesis of hyperbranched copolymers from commercially available monomers: divinylsulfone, 4,4′-trimethylenedipiperidine and N-ethylenediamine . It has also been used in the synthesis of two- and three-dimensional cadmium-organic frameworks .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-piperidyl)propane has been studied using various techniques. The optimized geometric bond lengths have been obtained by DFT and show the best agreements with experimental values . The molecule is zwitterionic, with the sulfonic acid proton transferred to the basic pyridine N atom .


Chemical Reactions Analysis

1,3-Bis(4-piperidyl)propane undergoes various chemical reactions. For example, it undergoes Willgerodt-Kindler reaction by on pot-polycondensation with dialdehydes in the presence of sulfur to form polythioamides . It also reacts with metal iodides or iodine to yield four new organic–inorganic hybrid frameworks .


Physical And Chemical Properties Analysis

1,3-Bis(4-piperidyl)propane has a melting point of 65-68.5 °C and a boiling point of 327°C . Its density is approximately 0.9578 (rough estimate) and it has a vapor pressure of 0.022Pa at 25℃ . The compound is hygroscopic and has a refractive index of 1.5032 (estimate) .

Safety and Hazards

1,3-Bis(4-piperidyl)propane is classified as an irritant . It may cause respiratory irritation, serious eye damage, and skin irritation . It is also toxic if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .

Future Directions

1,3-Bis(4-piperidyl)propane is widely used in the field of organic synthesis . It serves as a ligand in catalytic reactions and can be used to prepare organic compounds containing alcohol, ketone, and ether functional groups . Future research may focus on exploring its potential applications in other areas of chemistry.

Mechanism of Action

Mode of Action

It is known that the compound can undergo Willgerodt-Kindler reaction by on pot- polycondensation with dialdehydes in the presence of sulphur to form polythioamides .

Biochemical Pathways

It was also used in the synthesis of two- and three-dimensional cadmium-organic frameworks .

Pharmacokinetics

The compound is soluble in water , which may influence its bioavailability.

Action Environment

The compound is hygroscopic , which means it absorbs moisture from the air, and this could potentially affect its stability and efficacy.

properties

IUPAC Name

4-(3-piperidin-4-ylpropyl)piperidine
Source PubChem
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InChI

InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEZLYIDQPBCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044850
Record name 4,4'-Propane-1,3-diyldipiperidine
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Molecular Weight

210.36 g/mol
Source PubChem
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Physical Description

Other Solid
Record name Piperidine, 4,4'-(1,3-propanediyl)bis-
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Product Name

1,3-Bis(4-piperidyl)propane

CAS RN

16898-52-5
Record name 4,4′-Trimethylenedipiperidine
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Record name 4,4'-Trimethylenedipiperidine
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Record name 1,3-Bis(4-piperidyl)propane
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Record name Piperidine, 4,4'-(1,3-propanediyl)bis-
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Record name 4,4'-Propane-1,3-diyldipiperidine
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Record name 4,4'-trimethylenedipiperidine
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Record name 4,4'-TRIMETHYLENEDIPIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,4'-trimethylenedipiperidine?

A1: 4,4'-Trimethylenedipiperidine (TMDP) has the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol.

Q2: What spectroscopic techniques are typically used to characterize TMDP?

A2: Researchers commonly use techniques like Fourier-transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 31P, and 119Sn) [, , ], mass spectrometry (MS) [], and X-ray diffraction [, , , , , , , ] to characterize the structure and properties of TMDP and its complexes.

Q3: How does TMDP contribute to the formation of supramolecular structures?

A3: Even when diprotonated, TMDP can act as a bridge in supramolecular structures. It extends inorganic anionic chains into 2D or 3D networks via weak hydrogen bonding interactions, with the nitrogen atoms acting as donors/acceptors [, ].

Q4: How does TMDP influence the properties of materials in organic-inorganic hybrid systems?

A4: In hybrid materials, TMDP can serve as a structure-directing agent, influencing the material's porosity and morphology. For instance, it aids in synthesizing microporous silicotitaniumphosphate materials with catalytic activity [].

Q5: Can TMDP be used as a catalyst in organic synthesis?

A5: Yes, TMDP has shown promise as an efficient organocatalyst in various organic reactions. It has been successfully employed in synthesizing pyrano[4,3-b]pyrans via a mechanochemical approach [], dihydro-[1,2,4]triazolo[1,5-a]pyrimidines under environmentally friendly conditions [], and coumarin derivatives [].

Q6: How does TMDP compare to other catalysts in terms of green chemistry principles?

A6: TMDP presents several advantages aligned with green chemistry:

  • Reduced Toxicity: Considered less toxic compared to conventional bases like piperidine and triethylamine [, ].
  • Recyclability: Exhibits high recyclability without significant loss of activity, promoting resource efficiency [, ].
  • Solvent Properties: Can function as a reaction medium, reducing the need for volatile organic solvents [, ].

Q7: What types of reactions can TMDP catalyze?

A7: Research highlights TMDP's efficacy in catalyzing:

  • Knoevenagel Condensation: Facilitates the formation of carbon-carbon bonds under mild conditions [, ].
  • Michael Addition: Promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds [, ].
  • Multicomponent Reactions: Enables the synthesis of complex molecules in a single pot, simplifying procedures [, ].

Q8: Have computational methods been used to study TMDP and its derivatives?

A8: Yes, computational chemistry, including density functional theory (DFT) calculations, has been employed to study the electronic structure and band gap of TMDP-containing compounds like thioarsenates [].

Q9: How does modifying the structure of TMDP affect its properties?

A9: Structural modifications, such as varying the length of the alkyl chain or incorporating different substituents, can significantly impact TMDP's properties. For instance, in liquid crystalline poly(β-aminoester)s, the length of the spacer group derived from TMDP influenced the mesophase behavior [].

Q10: How does TMDP contribute to the stability of formulations?

A10: While specific data on TMDP's role in formulations is limited within the provided research, its ability to form hydrogen bonds and participate in supramolecular assemblies suggests potential applications in stabilizing drug delivery systems or enhancing the solubility of poorly soluble compounds.

Q11: What is known about the environmental impact and degradation of TMDP?

A11: While the provided research doesn't delve into the ecotoxicological effects of TMDP, its use in developing green synthetic methodologies [, , , ] suggests a potential for reduced environmental impact compared to conventional approaches.

Q12: What are the safety considerations for handling and using TMDP?

A12: Although considered less toxic than some alternatives, TMDP should be handled with standard laboratory safety precautions. Researchers should consult the safety data sheet for specific handling and disposal guidelines.

Q13: What analytical techniques are employed to quantify TMDP?

A13: Beyond the spectroscopic techniques mentioned earlier, researchers rely on methods like elemental analysis [, ] and thermogravimetric analysis (TGA) [, , ] to quantify TMDP and assess its thermal stability.

Q14: What are the key considerations for analytical method validation when working with TMDP?

A14: As with any analytical method, validation is crucial to ensure accuracy, precision, and specificity. Researchers should select appropriate standards and optimize methods based on the specific application and the matrix involved.

Q15: What other research areas involve TMDP?

A15: Beyond those mentioned, TMDP finds use in:

  • Coordination Polymers: Acts as a ligand in constructing metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis [, ].
  • Thiostannates: Participates in the formation of layered structures with unique properties [].
  • Photoresist Materials: Incorporated into polymers for photolithographic applications [].

Q16: Are there any notable historical milestones in TMDP research?

A16: While the provided research doesn't highlight specific historical milestones, the increasing interest in TMDP as a versatile building block and catalyst suggests a growing recognition of its importance in various fields.

Q17: What are some future directions for research on TMDP?

A17: Future research could explore:

  • Biomedical Applications: Investigate its potential in drug delivery systems or as a scaffold for biomaterials, leveraging its biocompatibility and potential for biodegradation [].

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